molecular formula C18H27N3O3 B2360627 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034303-44-9

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2360627
CAS No.: 2034303-44-9
M. Wt: 333.432
InChI Key: BXLHUXJDWZMFLQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds. It includes a piperidine ring, which is a common feature in many drugs, and a benzoxazole ring, which is a type of heterocyclic compound also found in various pharmaceuticals .


Molecular Structure Analysis

The compound contains a piperidine ring and a benzoxazole ring. These structures are common in many bioactive compounds and pharmaceuticals .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

This compound is involved in the synthesis of heterocyclic derivatives through reactions catalyzed under specific conditions. For example, Bacchi et al. (2005) describe the synthesis of heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione from reactions involving prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions. This research showcases the compound's role in producing a variety of biologically relevant structures through palladium-catalyzed reactions (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Molecular Interaction Studies

The detailed understanding of molecular interactions of compounds, including N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, with biological receptors is crucial for drug development. Shim et al. (2002) explored the molecular interactions of a related antagonist compound with the CB1 cannabinoid receptor, highlighting the importance of conformational analysis in drug design. This study underscores the potential of such compounds in the development of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Anti-inflammatory and Analgesic Agent Development

Research into novel compounds for anti-inflammatory and analgesic purposes often explores derivatives of complex molecules. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This demonstrates the compound's relevance in synthesizing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enantioselective Synthesis

Enantioselective synthesis is crucial for creating compounds with specific desired biological activities. Cann et al. (2012) developed a stereoselective synthesis for a CGRP receptor inhibitor, emphasizing the importance of chiral centers in biological activity and drug efficacy. This highlights the utility of complex compounds in the synthesis of targeted therapies (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Nathan, Remy, Sausker, & Wang, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures are used in pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further studying this compound’s biological activity, optimizing its synthesis, and investigating its potential uses in pharmaceuticals or other applications .

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c22-18(17-15-3-1-2-4-16(15)24-20-17)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h13-14H,1-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLHUXJDWZMFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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